molecular formula C13H11N3O3 B5800323 N-(2-methyl-5-nitrophenyl)nicotinamide

N-(2-methyl-5-nitrophenyl)nicotinamide

Cat. No. B5800323
M. Wt: 257.24 g/mol
InChI Key: KFSWNJIOLDJOMW-UHFFFAOYSA-N
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Description

N-(2-methyl-5-nitrophenyl)nicotinamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for normal B-cell development and function. TAK-659 has been shown to have potential therapeutic applications in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Scientific Research Applications

DNA Repair and Cancer Treatment

N-(2-methyl-5-nitrophenyl)nicotinamide and related compounds have shown potential in stimulating DNA repair and inducing apoptosis in cancer cells. Berger and Sikorski (1980) discovered that nicotinamide stimulates DNA repair synthesis in human lymphocytes treated with UV irradiation and other DNA-damaging agents (Berger & Sikorski, 1980). Additionally, Cai et al. (2003) identified N-phenyl nicotinamides as potent inducers of apoptosis in breast cancer cells, showing promise for cancer treatment (Cai et al., 2003).

Photoreceptor Cell Protection

Uehara et al. (2006) researched the role of nicotinamide in blocking photoreceptor cell apoptosis in rats. This study indicated the potential of N-(2-methyl-5-nitrophenyl)nicotinamide derivatives in protecting retinal structures from damage (Uehara et al., 2006).

Metabolic Disorders and Insulin Sensitivity

Kannt et al. (2018) highlighted the potential of nicotinamide derivatives in treating metabolic disorders. They developed a small molecule that inhibits Nicotinamide N-methyltransferase (NNMT), demonstrating improved insulin sensitivity and glucose modulation in animal models, suggesting applications in metabolic disease therapy (Kannt et al., 2018).

Drug Solubilization and Pharmaceutical Applications

Suzuki and Sunada (1998) investigated the use of nicotinamide as a hydrotropic agent to enhance the solubility of poorly water-soluble drugs. This study sheds light on its application in improving drug formulations (Suzuki & Sunada, 1998).

Molecular and Structural Studies

Research by de Souza et al. (2005) on the supramolecular structures of isomeric N-(nitrophenyl)nicotinamides provides insights into the molecular and structural characteristics of these compounds, which can be crucial for understanding their biological activities and potential applications (de Souza et al., 2005).

properties

IUPAC Name

N-(2-methyl-5-nitrophenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-9-4-5-11(16(18)19)7-12(9)15-13(17)10-3-2-6-14-8-10/h2-8H,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSWNJIOLDJOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642546
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2-methyl-5-nitrophenyl)pyridine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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